JP1302 α2C-Adrenoceptor Subtype Selectivity Profile Compared to Non-Selective α2-Antagonists
JP1302 exhibits a Ki of 28 nM for the human α2C-adrenoceptor, which is approximately 52-fold lower than its Ki for α2B (1470 nM) and 112-fold lower than its Ki for α2A (3150 nM) [1]. In functional antagonist assays, JP1302 displays a Kb of 16 nM at α2C, compared to 1500 nM at α2A and 2200 nM at α2B [2]. This selectivity profile contrasts sharply with non-selective α2-antagonists such as yohimbine and atipamezole, which bind α2A, α2B, and α2C subtypes with comparable sub-nanomolar to low-nanomolar affinities without meaningful subtype discrimination . At 0.1 μM, JP1302 shows no discernible binding to 30 other receptor targets, confirming its pharmacological cleanliness within this concentration range [2].
| Evidence Dimension | Receptor binding affinity (Ki) across human α2-adrenoceptor subtypes |
|---|---|
| Target Compound Data | α2C: Ki = 28 nM, Kb = 16 nM; α2B: Ki = 1470 nM; α2A: Ki = 3150 nM; α2D (rodent): Ki = 1700 nM |
| Comparator Or Baseline | Yohimbine: Ki ~1-10 nM across all α2 subtypes; Atipamezole: Ki ~1-5 nM across all α2 subtypes |
| Quantified Difference | JP1302 exhibits ≥52-fold higher affinity for α2C versus α2B, and ≥112-fold versus α2A; comparators show ≤10-fold subtype discrimination |
| Conditions | Competition radioligand binding assays with [³H]-rauwolscine using CHO cell membranes expressing recombinant human α2-AR subtypes |
Why This Matters
This selectivity profile enables researchers to dissect α2C-specific contributions to neuropsychiatric and renal pathophysiology without off-target α2A/α2B-mediated confounds, a capability absent in non-selective α2-antagonists.
- [1] BindingDB. BDBM50196135: JP1302 binding affinity data. ChEMBL106525. View Source
- [2] Sallinen J, Hoglund I, Engstrom M, et al. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302. Br J Pharmacol. 2007 Feb;150(4):391-402. View Source
